molecular formula C13H24O5S B1379850 S-acetyl-PEG2-t-butyl ester CAS No. 1820641-93-7

S-acetyl-PEG2-t-butyl ester

Cat. No. B1379850
M. Wt: 292.39 g/mol
InChI Key: DSBKYHJZFUGMFX-UHFFFAOYSA-N
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Description

S-acetyl-PEG2-t-butyl ester is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group. The t-butyl ester can be removed under acidic conditions. The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .


Synthesis Analysis

The synthesis of S-acetyl-PEG2-t-butyl ester involves the introduction of a sulfur acetyl group and a t-butyl ester into the PEG linker . The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions .


Molecular Structure Analysis

The molecular formula of S-acetyl-PEG2-t-butyl ester is C13H24O5S . Its molecular weight is 292.39 g/mol . The IUPAC name is tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate .


Chemical Reactions Analysis

The sulfur acetyl group in S-acetyl-PEG2-t-butyl ester can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .


Physical And Chemical Properties Analysis

Esters, including S-acetyl-PEG2-t-butyl ester, are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom . Therefore, they cannot engage in intermolecular hydrogen bonding with one another and have considerably lower boiling points than their isomeric carboxylic acids counterparts . As chain length increases, the hydrocarbon portion forces itself between water molecules, breaking the relatively strong hydrogen bonds between water molecules without offering an energetic compensation .

Scientific Research Applications

Biocatalysis and Metabolic Engineering

S-acetyl-PEG2-t-butyl ester is significant in the field of whole-cell biocatalysis and metabolic engineering. The engineered pathways in microorganisms like Escherichia coli enable the production of various esters, including acetate esters of multiple alcohols. This biocatalytic approach is vital for producing compounds for the flavor, fragrance, cosmetic, solvent, paint, and coating industries (Rodriguez et al., 2014).

Chemical Synthesis

In chemical synthesis, the substance is involved in the odorless thioarylation of phenolic esters with alkyl derivatives. Copper(I) iodide catalyzes this process in wet polyethylene glycol (PEG 200), using thiourea as the sulfur source. The method is applicable for gram-scale preparation of the desired alkyl aryl thioethers (Firouzabadi et al., 2013).

Renewable Polymer Production

The substance also finds application in the development of renewable polymers. For instance, renewable-based poly((ether)ester)s from 2,5-furandicarboxylic acid were synthesized by polycondensation reactions, demonstrating better or comparable thermal properties than their fossil-based counterparts (Sousa et al., 2016).

Drug Delivery Systems

In the biomedical sector, the substance is used in the creation of drug delivery systems. For instance, terminal acetylated/acrylated poly(ethylene glycol) fabricates drug carriers, leading to the aggregation of PEG chains into spherical nanoparticles in water. These nanoparticles are excellent carriers for drug delivery, showing potential for enhanced anticancer efficacy and reduced toxicity (Pang et al., 2017).

Energy Storage Solutions

S-acetyl-PEG2-t-butyl ester is also instrumental in energy storage solutions, particularly in improving lithium-sulfur batteries. For instance, a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte was prepared, displaying strong chemical capture for lithium polysulfides and enhancing the ionic conductivity and lithium-ion migration rate (Cai et al., 2019).

Safety And Hazards

In case of eye contact with S-acetyl-PEG2-t-butyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .

properties

IUPAC Name

tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5S/c1-11(14)19-10-9-17-8-7-16-6-5-12(15)18-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKYHJZFUGMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176950
Record name 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-acetyl-PEG2-t-butyl ester

CAS RN

1820641-93-7
Record name 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820641-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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